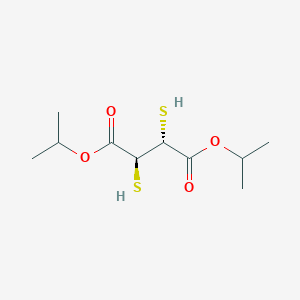

Diisopropyl 2,3-dimercaptosuccinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ce composé est connu pour ses propriétés anti-prolifératives, antibactériennes, antioxydantes et anti-inflammatoires . Il a été traditionnellement utilisé en médecine ayurvédique pour traiter diverses affections telles que les plaies, la dermatite, la diarrhée, la dysenterie et les infections de l'oreille .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide guttique est principalement extrait de la résine de l'arbre Garcinia hanburyi. Le processus d'extraction implique la collecte de la résine, suivie de la purification à l'aide de solvants tels que l'éthanol ou le méthanol . Le composé purifié est ensuite soumis à diverses techniques chromatographiques pour isoler l'acide guttique sous sa forme pure .

Méthodes de production industrielle : La production industrielle de l'acide guttique implique une extraction à grande échelle à partir de la résine de Garcinia hanburyi. La résine est dissoute dans un solvant approprié et la solution est filtrée pour éliminer les impuretés. Le filtrat est ensuite concentré sous pression réduite pour obtenir un extrait brut, qui est ensuite purifié par chromatographie sur colonne .

Analyse Des Réactions Chimiques

Types de réactions : L'acide guttique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide guttique, qui peuvent présenter différentes activités biologiques .

4. Applications de la recherche scientifique

L'acide guttique a une large gamme d'applications de recherche scientifique, notamment :

Chimie : L'acide guttique est utilisé comme matière de départ pour la synthèse de divers dérivés xanthoniques.

Médecine : L'acide guttique s'est avéré prometteur comme agent anticancéreux en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.

Industrie : L'acide guttique est utilisé dans la production de colorants et de pigments naturels.

5. Mécanisme d'action

L'acide guttique exerce ses effets en modulant divers intermédiaires de signalisation cellulaire. Il inhibe de manière compétitive les membres de la famille Bcl-2, tels que Bcl-XL, Bcl-2, Bcl-W, Bcl-B et Mcl-1, avec des valeurs de CI50 allant de 0,66 à 2,02 μM . Cette inhibition conduit à l'activation des caspases et à l'induction de l'apoptose dans les cellules cancéreuses . De plus, il a été démontré que l'acide guttique inhibe le canal Kir2.1, contribuant ainsi à ses effets anti-prolifératifs .

Applications De Recherche Scientifique

Guttic acid has a wide range of scientific research applications, including:

Chemistry: Guttic acid is used as a starting material for the synthesis of various xanthonoid derivatives.

Medicine: Guttic acid has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Industry: Guttic acid is used in the production of natural dyes and pigments.

Mécanisme D'action

Guttic acid exerts its effects by modulating various cell-signaling intermediates. It competitively inhibits members of the Bcl-2 family, such as Bcl-XL, Bcl-2, Bcl-W, Bcl-B, and Mcl-1, with IC50 values ranging from 0.66 to 2.02 μM . This inhibition leads to the activation of caspases and induction of apoptosis in cancer cells . Additionally, guttic acid has been shown to inhibit the Kir2.1 channel, further contributing to its anti-proliferative effects .

Comparaison Avec Des Composés Similaires

L'acide guttique est similaire à d'autres composés xanthoniques tels que l'alpha-mangostine et la gamma-mangostine, qui sont également dérivés d'espèces de Garcinia . L'acide guttique est unique en raison de ses puissantes propriétés anticancéreuses et de sa capacité à moduler de multiples voies de signalisation cellulaire . D'autres composés similaires comprennent la bêta-guttilactone et la bêta-guttiferine, qui présentent des similitudes structurales avec l'acide guttique mais diffèrent dans leurs activités biologiques .

Références

Propriétés

Numéro CAS |

118311-05-0 |

|---|---|

Formule moléculaire |

C10H18O4S2 |

Poids moléculaire |

266.4 g/mol |

Nom IUPAC |

dipropan-2-yl (2S,3R)-2,3-bis(sulfanyl)butanedioate |

InChI |

InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3/t7-,8+ |

Clé InChI |

YKPJGUVPRSQCPX-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |

SMILES isomérique |

CC(C)OC(=O)[C@@H]([C@@H](C(=O)OC(C)C)S)S |

SMILES canonique |

CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |

Synonymes |

diisopropyl 2,3-dimercaptosuccinate DIP-DMSA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)

![4-{2-[4-(Octyloxy)phenyl]pyrimidin-5-YL}](/img/structure/B55178.png)